Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate
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Overview
Description
Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate is a complex organic compound that features an adamantane core structure. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate typically involves the reaction of adamantan-1-ylamine with ethyl 2-bromoacetate in the presence of a base such as triethylamine. This reaction forms the intermediate ethyl 2-{[adamantan-1-yl]amino}acetate, which is then reacted with 4-methylbenzoyl chloride to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate involves its interaction with specific molecular targets. The adamantane core structure is known to interact with various biological pathways, potentially inhibiting viral replication or bacterial growth. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to fit into specific binding sites, disrupting normal biological functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl adamantanecarboxylate
- Methyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate
- Adamantane-1-carboxylic acid derivatives
Uniqueness
This compound stands out due to its specific substitution pattern on the adamantane core, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-3-26-19(24)13-23-20(25)22-11-16-8-17(12-22)10-21(9-16,14-22)18-6-4-15(2)5-7-18/h4-7,16-17H,3,8-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHPHECIQVDUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816352 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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